molecular formula C9H11F3SSi B14358198 [2-(Benzylsulfanyl)ethyl](trifluoro)silane CAS No. 96424-82-7

[2-(Benzylsulfanyl)ethyl](trifluoro)silane

Cat. No.: B14358198
CAS No.: 96424-82-7
M. Wt: 236.33 g/mol
InChI Key: WSOGTGGDPPMHNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylsulfanyl)ethylsilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trifluorosilane group attached to a benzylsulfanyl ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)ethylsilane typically involves the reaction of benzyl mercaptan with an appropriate ethyl trifluorosilane precursor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane group. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction may be catalyzed by a base such as triethylamine to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of 2-(Benzylsulfanyl)ethylsilane may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)ethylsilane undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the trifluorosilane group, yielding simpler organosulfur compounds.

    Substitution: The trifluorosilane group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride (LiAlH4) and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Organosulfur compounds without the trifluorosilane group.

    Substitution: Various substituted organosilicon compounds.

Scientific Research Applications

2-(Benzylsulfanyl)ethylsilane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluorosilane groups into molecules, enhancing their reactivity and stability.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development, particularly in the design of novel pharmaceuticals with improved pharmacokinetic properties.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)ethylsilane involves its interaction with specific molecular targets and pathways. The trifluorosilane group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The sulfanyl group may also contribute to the compound’s reactivity, enabling it to form covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfanyl)ethylsilane: Similar structure but with a methyl group instead of a benzyl group.

    2-(Phenylsulfanyl)ethylsilane: Similar structure but with a phenyl group instead of a benzyl group.

    2-(Ethylsulfanyl)ethylsilane: Similar structure but with an ethyl group instead of a benzyl group.

Uniqueness

2-(Benzylsulfanyl)ethylsilane is unique due to the presence of the benzyl group, which can enhance its reactivity and stability compared to similar compounds. The benzyl group may also impart specific biological activities, making this compound particularly valuable in medicinal chemistry and drug development.

Properties

CAS No.

96424-82-7

Molecular Formula

C9H11F3SSi

Molecular Weight

236.33 g/mol

IUPAC Name

2-benzylsulfanylethyl(trifluoro)silane

InChI

InChI=1S/C9H11F3SSi/c10-14(11,12)7-6-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

WSOGTGGDPPMHNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC[Si](F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.